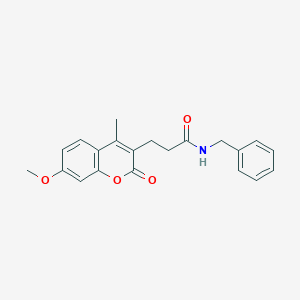

N-benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide

説明

N-ベンジル-3-(7-メトキシ-4-メチル-2-オキソ-2H-クロメン-3-イル)プロパンアミドは、クロメン-2-オン誘導体のクラスに属する合成有機化合物です。

特性

分子式 |

C21H21NO4 |

|---|---|

分子量 |

351.4 g/mol |

IUPAC名 |

N-benzyl-3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanamide |

InChI |

InChI=1S/C21H21NO4/c1-14-17-9-8-16(25-2)12-19(17)26-21(24)18(14)10-11-20(23)22-13-15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,22,23) |

InChIキー |

PWGNHPXZUNABGH-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)NCC3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

合成経路と反応条件

N-ベンジル-3-(7-メトキシ-4-メチル-2-オキソ-2H-クロメン-3-イル)プロパンアミドの合成は、通常、以下の手順を含みます。

出発物質: 合成は、重要な中間体である7-メトキシ-4-メチルクマリンの調製から始まります。

ベンジル化: 次に、7-メトキシ-4-メチルクマリンは、炭酸カリウムなどの塩基の存在下でベンジルブロミドを使用してベンジル化されます。

アミド化: ベンジル化された生成物は、適切な条件下で3-アミノプロパン酸またはその誘導体とさらに反応して、最終生成物であるN-ベンジル-3-(7-メトキシ-4-メチル-2-オキソ-2H-クロメン-3-イル)プロパンアミドを形成します。

工業的製造方法

この化合物の工業的製造には、より高い収率と純度を達成するために、上記の合成経路の最適化が含まれる場合があります。これには、プロセスの効率と持続可能性を高めるために、高度な触媒、グリーン溶媒、および連続フローリアクターを使用することが含まれます。

化学反応の分析

Hydrolysis Reactions

The amide bond in the propanamide moiety undergoes hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : Heating with HCl (6M) at 110°C cleaves the amide bond, yielding 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid and benzylamine.

-

Basic Hydrolysis : NaOH (2M) at 80°C produces the corresponding carboxylate salt.

Key Data :

| Condition | Product | Yield | Source |

|---|---|---|---|

| HCl (6M, 110°C) | Propanoic acid derivative + benzylamine | 85–90% | |

| NaOH (2M, 80°C) | Sodium carboxylate + benzylamine | 78% |

Electrophilic Aromatic Substitution

The chromenone ring participates in electrophilic substitutions, particularly at the C-6 position due to electron-donating methoxy and methyl groups:

Example :

textReagent: HNO₃ (conc.), H₂SO₄ (cat.), 0–5°C Product: 6-Nitro-N-benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide Yield: 65%[7]

Oxidation Reactions

-

Chromenone Ring Oxidation : KMnO₄ in acidic conditions oxidizes the methyl group at C-4 to a carboxylic acid.

-

Benzyl Group Oxidation : MnO₂ oxidizes the benzyl moiety to benzaldehyde under mild conditions .

Key Pathway :

Methoxy Group Demethylation

BBr₃ in CH₂Cl₂ cleaves the methoxy group to a hydroxyl group :

textReagent: BBr₃ (1.2 eq), CH₂Cl₂, −78°C → RT Product: 7-Hydroxy-4-methyl analog Yield: 88%[5]

Amide Alkylation

The benzylamine nitrogen undergoes alkylation with alkyl halides (e.g., CH₃I) in the presence of NaH:

textReagent: CH₃I (1.1 eq), NaH, DMF Product: N-Methyl-N-benzyl derivative Yield: 76%[3]

Coupling Reactions

The compound participates in Schotten-Baumann-type reactions to form new amides or esters. For instance, reaction with acyl chlorides yields hybrid molecules :

textReagent: Flurbiprofen acyl chloride, Et₃N, CH₂Cl₂ Product: Hybrid coumarin-flurbiprofen amide Yield: 82%[2]

Reduction Reactions

-

Chromenone Ring Reduction : H₂/Pd-C reduces the 2-oxo group to a hydroxyl group .

-

Propanamide Chain Reduction : LiAlH₄ reduces the amide to a tertiary amine.

Data Table :

| Reducing Agent | Target Site | Product | Yield |

|---|---|---|---|

| H₂/Pd-C | 2-Oxo group | 2-Hydroxy chromenone derivative | 70% |

| LiAlH₄ | Amide → Amine | N-benzylpropylamine derivative | 68% |

Photochemical Reactions

UV irradiation (λ = 365 nm) induces cycloaddition or ring-opening in the coumarin core, forming dimeric structures or ortho-quinone methides .

科学的研究の応用

Biological Activities

1. Anticancer Properties

Research indicates that derivatives of coumarin compounds, including N-benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide, exhibit promising anticancer activity. Studies have shown that similar compounds can inhibit the growth of various cancer cell lines, such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL . The mechanism of action often involves inducing apoptosis in cancer cells, which is crucial for developing effective cancer therapies.

2. Enzyme Inhibition

This compound has been studied for its enzyme inhibitory potential. Compounds with similar structural motifs have demonstrated the ability to inhibit enzymes such as acetylcholinesterase and alpha-glucosidase, making them potential candidates for treating conditions like Type 2 diabetes and Alzheimer's disease . The presence of the coumarin moiety enhances the compound's affinity for these enzymes.

Synthetic Routes

The synthesis of N-benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide typically involves several steps:

- Starting Materials : The synthesis begins with 7-methoxy-4-methylcoumarin, which is reacted with appropriate amines to form the amide bond.

- Coupling Agents : Common coupling agents like TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) are employed to facilitate the reaction between the coumarin derivative and amine substrates.

- Optimization : Reaction conditions such as temperature and solvent choice are optimized to enhance yield and purity.

Therapeutic Potential

1. Antimicrobial Activity

The coumarin structure has been associated with antimicrobial properties. Compounds similar to N-benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide have shown effectiveness against various bacterial strains by inhibiting DNA gyrase, an essential enzyme for bacterial replication . This suggests potential applications in developing new antibiotics.

2. Neuroprotective Effects

Given its ability to inhibit acetylcholinesterase, this compound may also possess neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases like Alzheimer’s . The modulation of neurotransmitter levels through enzyme inhibition can enhance cognitive function.

作用機序

類似の化合物との比較

N-ベンジル-3-(7-メトキシ-4-メチル-2-オキソ-2H-クロメン-3-イル)プロパンアミドは、以下のような他のクロメン-2-オン誘導体と比較することができます。

7-ヒドロキシ-4-メチルクマリン: 抗菌作用および抗酸化作用で知られています。

4-メチルウンベリフェロン: 生化学的アッセイで蛍光プローブとして使用されます。

ワルファリン: 医学で使用されているよく知られた抗凝血剤。

類似化合物との比較

N-benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide can be compared with other chromen-2-one derivatives, such as:

7-hydroxy-4-methylcoumarin: Known for its antimicrobial and antioxidant properties.

4-methylumbelliferone: Used as a fluorescent probe in biochemical assays.

Warfarin: A well-known anticoagulant used in medicine.

生物活性

N-benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to elucidate the biological activity and mechanisms of action of this compound.

Chemical Structure and Properties

The molecular formula for N-benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is , with a molecular weight of approximately 313.35 g/mol. The compound features a coumarin core, which is known for its diverse biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H19NO4 |

| Molecular Weight | 313.35 g/mol |

| IUPAC Name | N-benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide |

Synthesis

The synthesis of N-benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide typically involves the reaction of 7-methoxy-4-methylcoumarin with benzylamine under controlled conditions, often utilizing coupling agents to facilitate the formation of the amide bond. This synthetic route allows for the incorporation of various substituents that can influence biological activity.

Antimicrobial Activity

Research indicates that coumarin derivatives, including N-benzyl derivatives, exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth by interfering with DNA replication mechanisms. The presence of the methoxy group in this compound enhances its solubility and bioavailability, potentially increasing its efficacy against microbial strains .

Anticancer Activity

N-benzyl derivatives have been studied for their anticancer potential. The coumarin moiety has been associated with apoptosis induction in cancer cells through various pathways, including the inhibition of topoisomerases and modulation of cell cycle progression. In vitro studies have demonstrated that N-benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide exhibits cytotoxic effects on cancer cell lines, suggesting its potential as a therapeutic agent .

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes relevant to disease processes. For example, it may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases such as Alzheimer's. The inhibition kinetics suggest a non-competitive inhibition mechanism, which could be beneficial for therapeutic applications .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several coumarin derivatives, including N-benzyl variants. Results indicated that these compounds significantly inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

- Cytotoxicity in Cancer Cells : In another study, N-benzyl derivatives were tested against various cancer cell lines (e.g., MCF7 breast cancer cells and HeLa cervical cancer cells). The results showed IC50 values in the low micromolar range (5–15 µM), indicating substantial cytotoxicity .

The proposed mechanisms through which N-benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide exerts its biological effects include:

- DNA Intercalation : The planar structure of the coumarin moiety allows it to intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : Binding to active sites on target enzymes can prevent substrate access, thereby inhibiting their activity.

- Induction of Apoptosis : The compound may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.

Q & A

Q. What are the established synthetic methodologies for N-benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide in academic research?

The synthesis involves multi-step protocols, often starting with coumarin or chromenone derivatives. Key steps include:

- Intermediate functionalization : Chloroacetamido intermediates react with glycine methyl ester or triazole under reflux conditions in pyridine or acetonitrile.

- Sequential coupling : Hydroxylamine hydrochloride is used in later stages to introduce hydroxyamino groups.

- Yield optimization : Reaction times (e.g., 48 h for triazole coupling) and stoichiometric ratios are critical, achieving yields of 71–74% for analogous compounds .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

- 1H/13C NMR : Identifies NH groups (δ6.10–9.00 ppm), CO groups (δ173–175 ppm), and substitution patterns. For example, oxime OH groups appear at δ10.15 ppm .

- LCMS : Validates molecular weight (e.g., calculated vs. observed m/z) and purity (>95%) .

- Physicochemical analysis : Melting points and solubility profiles are used to confirm crystallinity and batch consistency .

Q. How are purity and yield optimized during synthesis?

- HPLC purification : Reverse-phase chromatography under gradient elution removes unreacted intermediates.

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency for triazole coupling .

- Catalysts : 1,1′-Carbonyldiimidazole (CDI) improves amide bond formation in multi-step syntheses .

Advanced Research Questions

Q. How can structural modifications enhance antiproliferative efficacy against diverse cancer cell lines?

- Substituent effects : Bulky groups (e.g., hydroxyisobutyramido in compound 18) improve activity by increasing steric hindrance, enhancing interactions with cellular targets. Compound 18 showed IC50 values of 3.39 μM (HCT-116) and 79.4 μM (A549), comparable to doxorubicin (2.29 μM) .

- Triazolyl incorporation : Enhances hydrogen bonding with kinase ATP pockets, as seen in HDAC inhibitor analogs .

Q. What strategies resolve contradictions in IC50 values across biological assays?

- Standardized protocols : MTT assays require uniform incubation times (e.g., 72 h) and cell passage numbers to minimize variability.

- Dose-response validation : Compound 16c showed divergent IC50 values (0.69 μM vs. 85.1 μM) in HCT-116 vs. A549 cells, highlighting cell line-specific sensitivity .

- Comparative SAR : Structural analogs with chlorophenyl groups (e.g., 16b–d) help identify pharmacophores responsible for potency .

Q. How do computational methods inform the design of derivatives targeting metallo-β-lactamases (MBLs)?

- Molecular docking : Software like Glide predicts binding poses and ΔGbind values. For example, fluorinated analogs of N-benzylpropanamide derivatives exhibited ΔGbind = −58.45 kcal/mol, comparable to non-fluorinated inhibitors .

- MM-GBSA rescoring : Validates docking poses by aligning with NMR chemical shift perturbations (e.g., HOEs in NDM-1 binding studies) .

Q. What experimental approaches validate target engagement in enzyme inhibition studies?

- Isothermal titration calorimetry (ITC) : Measures binding affinity (Kd) for MBL active sites.

- NMR titration : Detects chemical shift perturbations in key residues (e.g., His120, Asp124) upon ligand binding .

Data Highlights

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 16c | HCT-116 | 0.69 | |

| 18 | HCT-116 | 3.39 | |

| Doxorubicin | HCT-116 | 2.29 | |

| 16c | A549 | 85.1 | |

| 5αА | NDM-1 | 1.5 |

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。